molecular formula C8H10O3 B3179806 7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one CAS No. 61380-96-9

7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one

Cat. No. B3179806
CAS RN: 61380-96-9
M. Wt: 154.16 g/mol
InChI Key: DYXHDLWIDMRVPI-UHFFFAOYSA-N
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Description

7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a cyclic organic compound that has been studied extensively in recent years due to its potential applications in the fields of biochemistry, pharmacology, and biotechnology. It is an important intermediate in the synthesis of several bioactive compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The structure of this compound is shown in the figure below.

Scientific Research Applications

7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one has been extensively studied for its potential applications in the fields of biochemistry, pharmacology, and biotechnology. It is an important intermediate in the synthesis of several bioactive compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has also been used in the synthesis of a variety of polymers and other materials.

Mechanism of Action

The mechanism of action of 7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is not yet fully understood. However, it is believed to act as a catalyst in the formation of several bioactive compounds, such as hormones and neurotransmitters. In addition, this compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-allergic properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

The advantages of using 7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one in laboratory experiments include its low cost, high yield, and ease of synthesis. Furthermore, this compound is relatively stable and can be stored for extended periods of time without degrading. However, there are some limitations to its use in laboratory experiments, such as the fact that it is not soluble in water and can be difficult to purify.

Future Directions

There are several potential future directions for research into 7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. These include further investigation into its mechanism of action, its potential applications in the synthesis of pharmaceuticals and other bioactive compounds, and its potential use as an anti-inflammatory or anti-allergic agent. Additionally, further research could be conducted into its potential applications in the synthesis of polymers and other materials. Finally, further research could be conducted into its potential use as a catalyst in the synthesis of other compounds.

properties

IUPAC Name

9-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-3-1-4-5(2-3)11-8(10)6(4)7/h3-7,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXHDLWIDMRVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2O)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 2
7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 3
7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 4
7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 5
7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 6
7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one

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